molecular formula C9H14 B1197066 1,2,3,4-Tetramethylcyclopenta-1,3-diene CAS No. 4249-10-9

1,2,3,4-Tetramethylcyclopenta-1,3-diene

Cat. No.: B1197066
CAS No.: 4249-10-9
M. Wt: 122.21 g/mol
InChI Key: VNPQQEYMXYCAEZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14. It is a tetra-substituted derivative of cyclopentadiene, characterized by the presence of four methyl groups attached to the cyclopentadiene ring. This compound appears as a light yellow liquid and is known for its role as an intermediate in various chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetramethylcyclopenta-1,3-diene plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of resin-bound tetramethylcyclopentadienes . The compound’s interactions with these biomolecules are primarily through its cyclopentadiene ring, which can participate in various chemical reactions, including Diels-Alder reactions and other cycloadditions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to fit into enzyme active sites, where it can either block or enhance enzyme activity, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylcyclopenta-1,3-diene can be synthesized from 2-cyclopenten-1-ol and 2,3,4,5-tetramethyl-2-cyclopentenone. The reaction involves the use of p-toluenesulfonic acid, diethyl ether, benzene, and lithium aluminum hydride as reagents . The process typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The compound is usually produced in sealed, dry environments at temperatures ranging from 2-8°C to prevent degradation and ensure stability .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclopentadienes, ketones, alcohols, and saturated hydrocarbons .

Scientific Research Applications

1,2,3,4-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:

Properties

IUPAC Name

1,2,3,4-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPQQEYMXYCAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195277
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4249-10-9
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetramethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stainless steel autoclave is charged with 50% sodium hydroxide (57 g, 0.7 mole), 80 percent tri-n-butylmethylammonium chloride (1 g, 0.0034 mole), and trimethylcyclopentadiene (mixed isomers, 32.4 g, 0.3 mole). Methyl chloride (15.7 g, 0.31 mole) is added at 60 psi and 25°-30° C. After reaction completion, the organic product phase is separated from the lower aqueous phase containing excess base and sodium chloride slurry. The mixture of crude tetramethylcyclopentadienes is subject to pyrolysis as described in Example 1C to obtain 1,2,3,4-tetramethylcyclopentadiene.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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